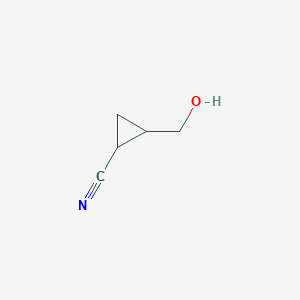

2-(Hydroxymethyl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

2-(hydroxymethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFBEHLXLHSHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)cyclopropanecarbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropanecarbonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by purification processes such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-(Hydroxymethyl)cyclopropanecarbonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclopropanecarbonitrile involves its functional groups participating in various chemical reactions. The hydroxymethyl group can undergo oxidation or substitution, while the cyano group can be reduced to an amine. These transformations enable the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Cyclopropanecarbonitrile Derivatives

- 1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile (C₆H₉NO): This analog replaces the hydroxymethyl group with a hydroxyl and two methyl groups.

- 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile (C₁₁H₁₀BrN): The addition of an aromatic bromophenyl group introduces steric bulk and electronic effects, making it suitable for applications in medicinal chemistry or materials science .

Bioactive Cyclopropane Derivatives

- Compound 5 (from ): Lacking the hydroxymethyl group, this analog exhibits 16-fold lower antitrypanosomal activity (IC₅₀ = 4.9 µM) and reduced cytotoxicity compared to hydroxymethyl-containing analogs. This highlights the critical role of the hydroxymethyl group in enhancing bioactivity .

- Compound 14: A 2-methylbut-2-enoate (tiglate) derivative, this compound shows lower activity than hydroxymethylacrylate analogs, further emphasizing the hydroxymethyl group’s contribution to biological efficacy .

Functional Group Comparisons

Nitrile-Containing Compounds

- Cyclosulfamuron : A herbicide synthesized using cyclopropanecarbonitrile, this compound demonstrates the nitrile group’s utility in agrochemical synthesis. The target compound’s hydroxymethyl group could modify reactivity or environmental persistence .

Hydroxymethyl-Containing Compounds

Physical Properties and Stability

demonstrates that aliphatic chain length and substituent parity (odd vs. even) influence melting points and crystal packing.

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Compounds

Table 2: Impact of Substituents on Bioactivity

| Substituent Type | Example Compound | Effect on Bioactivity |

|---|---|---|

| Hydroxymethyl | Target Compound | Enhances antitrypanosomal activity |

| Tiglate (ester) | Compound 14 | Reduces activity vs. hydroxymethyl |

| Aromatic Bromophenyl | 1-(4-Bromo-2-methylphenyl) derivative | Modifies steric/electronic properties |

Biological Activity

2-(Hydroxymethyl)cyclopropanecarbonitrile is an organic compound notable for its unique cyclopropane structure, which includes a hydroxymethyl group and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

- Molecular Formula : CHN

- Molecular Weight : Approximately 97.12 g/mol

- Structure : The compound exists in various stereoisomers, with the cis form being particularly significant for its distinct chemical properties.

The biological activity of this compound is primarily linked to its interactions with biological macromolecules. The presence of hydroxymethyl and carbonitrile groups facilitates potential hydrogen bonding and coordination with metal ions, influencing both reactivity and biological effects. Mechanistic studies suggest that it may act through:

- Enzyme Inhibition/Activation : The compound has been shown to influence enzyme activity, potentially leading to therapeutic applications in drug design.

- Receptor Binding : It may modulate receptor interactions, affecting various cellular signaling pathways.

- Cellular Signaling Modulation : Interactions with cellular components can alter signaling cascades, impacting physiological responses.

Biological Activity Studies

Recent studies have focused on the biological implications of this compound. Below is a summary of key findings from various research efforts:

| Study | Focus | Findings |

|---|---|---|

| Interaction Studies | Biological Macromolecules | Demonstrated that the compound can influence enzyme activity and receptor interactions, suggesting potential therapeutic strategies . |

| Mechanistic Insights | Enzyme Pathways | Identified pathways involving enzyme inhibition or activation, revealing how the compound can modulate cellular functions . |

| Therapeutic Potential | Drug Design | Highlighted the compound's potential as a building block in medicinal chemistry, particularly in developing new drugs targeting specific enzymes and receptors . |

Case Studies

- Enzyme Activity Modulation : A study indicated that this compound could inhibit certain enzymes involved in metabolic pathways, leading to altered metabolite levels in treated cells. This suggests a role in regulating metabolic disorders.

- Receptor Interaction Analysis : Research showed that the compound binds to specific receptors, potentially affecting neurotransmitter release and neuronal signaling. This interaction highlights its promise as a neuroprotective agent.

- Synthesis and Application : The compound's synthesis has been optimized for high yields, enabling further exploration of its biological properties and applications in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.